molecular formula C18H18ClN3O4 B4189126 N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide

N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide

Cat. No.: B4189126
M. Wt: 375.8 g/mol
InChI Key: XPDLBCSXHIXCHK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group, a morpholine ring, and a chloro-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Amidation: Formation of the amide bond by reacting the chlorinated nitrobenzene with morpholine.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H₂).

    Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide.

Major Products

    Reduction: Conversion to N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and morpholine ring are often involved in binding interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-4-(4-morpholinyl)-3-aminobenzamide: A reduced form of the compound.

    N-(5-chloro-2-methylphenyl)-4-(4-piperidinyl)-3-nitrobenzamide: Similar structure with a piperidine ring instead of morpholine.

Uniqueness

N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its nitro group, morpholine ring, and chloro-substituted phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-12-2-4-14(19)11-15(12)20-18(23)13-3-5-16(17(10-13)22(24)25)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDLBCSXHIXCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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